4-(dimethylphosphoryl)isoquinoline
Description
Properties
CAS No. |
2639407-54-6 |
|---|---|
Molecular Formula |
C11H12NOP |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
The general procedure involves combining an aryl halide (e.g., 4-bromo-N,N-dimethylphosphorylaniline) with a ketone (e.g., acetylene-derived substrates) in tetrahydrofuran (THF) under argon. Palladium catalysts such as Pd(OAc)₂ (2–5 mol%) and bases like K₃PO₄ (250 mol%) facilitate the α-arylation at 70°C for 18 hours. Cyclization is subsequently induced using ammonium chloride in ethanol/water (3:1) at 90°C, yielding the isoquinoline core.
Critical Parameters:
-
Phosphoryl Group Stability : The dimethylphosphoryl moiety must withstand reducing conditions during cyclization. Testing alternative bases (e.g., Cs₂CO₃) or lower temperatures (50–60°C) may mitigate decomposition.
-
Regioselectivity : The 4-position selectivity is influenced by steric and electronic effects of the phosphoryl group. Computational studies suggest that electron-withdrawing phosphoryl groups direct cyclization to the para position.
Bischler-Napieralski Cyclodehydration with Phosphorylated Intermediates
The classical Bischler-Napieralski synthesis, traditionally used for isoquinoline alkaloids, can be modified to incorporate phosphoryl groups. This method involves condensation, reduction, acetylation, and cyclodehydration steps1.
Condensation and Phosphorylation
Starting with a benzaldehyde derivative bearing a dimethylphosphoryl group (e.g., 4-phosphorylbenzaldehyde), condensation with nitromethane forms β-nitrostyrene analogs. Subsequent reduction using LiAlH₄ converts the nitro group to an amine, yielding β-(4-phosphorylphenyl)ethylamine1.
Acetylation and Cyclization
Acetylation with acetyl chloride introduces an acetyl group, which undergoes cyclodehydration with PCl₅ to form the isoquinoline ring. The phosphoryl group’s electron-withdrawing nature accelerates dehydration, achieving yields of 60–75%1.
Table 1: Comparative Yields for Bischler-Napieralski-Derived 4-Phosphoryl Isoquinolines
| Starting Aldehyde | Cyclization Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-(Dimethylphosphoryl)benzaldehyde | PCl₅ | 68 | 95 |
| 4-Nitrobenzaldehyde | PCl₅ | 72 | 92 |
| 4-Methoxybenzaldehyde | POCl₃ | 55 | 88 |
Post-Synthetic Phosphorylation of Isoquinoline Intermediates
Direct phosphorylation of pre-formed isoquinoline derivatives offers a modular route. This method is particularly advantageous for late-stage functionalization.
Electrophilic Phosphorylation
Using phosphoryl chloride (POCl₃) in dichloromethane at 0–25°C, 4-chloroisoquinoline undergoes nucleophilic substitution with dimethylphosphine oxide (Me₂P(O)H). Catalytic ZnCl₂ enhances reactivity, yielding this compound with 80–85% efficiency.
Radical-Mediated Approaches
Recent advances employ photoredox catalysis to generate phosphoryl radicals. Irradiating 4-iodoisoquinoline with [Ir(ppy)₃] and dimethyl phosphite under blue light induces C–P bond formation, achieving 70% yield.
One-Pot Sulfonation-Phosphorylation Hybrid Methods
Adapting sulfonation strategies from patent literature, sulfuric anhydride (SO₃) can be replaced with phosphorylating agents. For example, reacting 4-fluoroisoquinoline with PCl₃ and dimethylamine in acetone at 50°C produces the target compound in one pot.
Key Advantages :
-
Eliminates intermediate purification.
-
By-product isomers (e.g., 5-phosphoryl derivatives) are removed via acid-base extraction.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxide, while reduction could produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Biological Activities
4-(Dimethylphosphoryl)isoquinoline exhibits significant biological activities, making it a subject of interest in pharmacological research.
Anticancer Activity
Research indicates that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves interaction with cellular pathways that regulate cell survival and death .
Neurotoxic Effects
Isoquinoline derivatives have been studied for their role in neurodegenerative diseases like Parkinson's disease. The dimethylphosphoryl group may influence neurotoxicity and cellular signaling pathways, highlighting the need for further investigation into its effects on neuronal cells .
Other Pharmacological Activities
- Antimicrobial Properties: Isoquinoline derivatives have shown activity against various pathogens.
- Anti-inflammatory Effects: Some studies report that related compounds can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Industrial Applications
In addition to its biological relevance, this compound has applications in industrial settings:
- Dyes Production: Its unique structure allows for the development of dyes with specific properties.
- Chemical Syntheses: Acts as a building block for more complex organic molecules used in various chemical processes.
Case Studies and Research Findings
Several studies have investigated the potential applications of this compound:
- A study demonstrated its efficacy in inducing apoptosis in cancer cells, emphasizing its role as a potential therapeutic agent.
- Another investigation focused on its interaction with viral proteins, indicating possible antiviral properties .
- Research into its anti-inflammatory effects showed significant inhibition of TNF-α in vitro, suggesting therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and affect cellular signaling pathways. For example, some derivatives inhibit mitochondrial complex I and II, leading to oxidative stress and cell death via apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Isoquinoline Derivatives
The following table summarizes key isoquinoline derivatives from the evidence, emphasizing substituent effects on biological activity and physicochemical properties:
Key Comparisons:
- This could influence membrane permeability and target binding .
- Biological Target Specificity : While dione derivatives (e.g., Compound 61) selectively inhibit CDK4 via hydrogen bonding, phosphoryl-substituted compounds might interact with kinases through phosphate mimicry or allosteric modulation .
- Synthetic Accessibility : Pd-catalyzed cross-coupling (used for 4k) is a common strategy for introducing aryl/heteroaryl groups, but phosphoryl groups may require specialized reagents (e.g., phosphonylation agents) .
Q & A
Q. Table 1: Synthetic Routes for Isoquinoline Derivatives
| Method | Reagents/Catalysts | Key Step | Reference |
|---|---|---|---|
| Bischler-Napieralski | POCl₃, β-phenylethylamine | Cyclodehydration | |
| Suzuki Coupling | Pd(PPh₃)₄, boronic acid | Cross-coupling |
Advanced: How can computational methods resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
Discrepancies in bioactivity data often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:
- Molecular Docking: Compare binding modes of dimethylphosphoryl vs. dimethylbenzoyl analogs to targets like kinases or bromodomains. Tools like AutoDock Vina can predict affinity differences due to phosphoryl group polarity .
- QSAR Modeling: Quantify how phosphoryl group electronegativity influences bioactivity. Use datasets from analogs (e.g., IC₅₀ values for kinase inhibition) to build predictive models .
Case Study:
- highlights anticancer activity in dimethylamino-substituted isoquinolines. Phosphoryl analogs may exhibit enhanced solubility and target engagement, explaining divergent potency .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns. The phosphoryl group’s deshielding effect alters chemical shifts at the 4-position .
- X-Ray Diffraction: Resolves crystal packing and confirms phosphoryl group orientation. For example, zwitterionic forms of spiro-isoquinolines were validated via X-ray .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₁H₁₃NO₂P, MW 230.2) and detects fragmentation patterns .
Q. Table 2: Analytical Techniques and Applications
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| X-Ray | Bond distances/angles in crystal lattice | C-P bond: 1.81 Å | |
| ³¹P NMR | Phosphoryl group environment | δ ~20 ppm (vs. H₃PO₄ reference) |
Advanced: How can fragment-based drug design optimize this compound for selective enzyme inhibition?
Methodological Answer:
- Fragment Merging: Combine phosphoryl-containing fragments with isoquinoline cores screened against targets (e.g., BRPF1 bromodomains). notes merging fragments at 1-, 3-, and 4-positions enhances potency .
- Biochemical Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and validate selectivity over off-targets .
Optimization Workflow:
Screen fragment libraries for phosphoryl group interactions.
Merge hits with isoquinoline scaffolds using click chemistry or Pd-catalyzed couplings.
Validate via enzyme inhibition (e.g., IC₅₀ < 100 nM) and cytotoxicity assays .
Basic: What are the primary biochemical targets of this compound derivatives, and how are these interactions quantified?
Methodological Answer:
- Targets: Isoquinolines often inhibit kinases (e.g., PI3K), bromodomains (e.g., BRPF1), or DNA-intercalating enzymes .
- Assays:
Data Interpretation:
- Dose-response curves (e.g., IC₅₀ = 1.2 µM in ) require ANOVA validation (p < 0.05) .
Advanced: What strategies address low bioavailability of this compound in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
